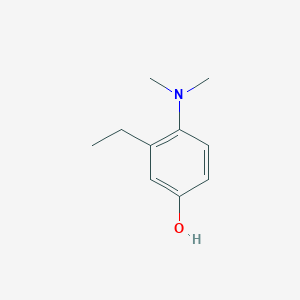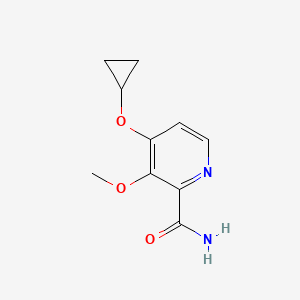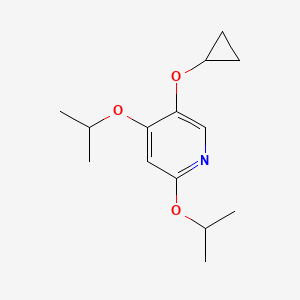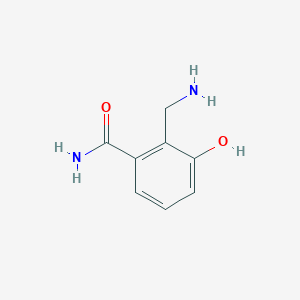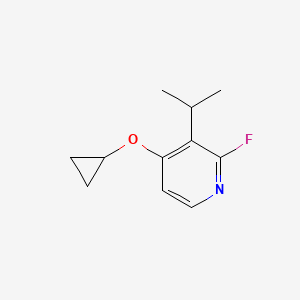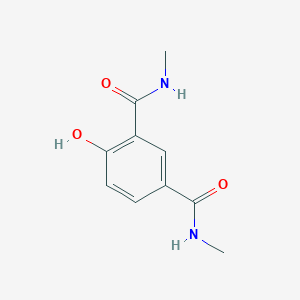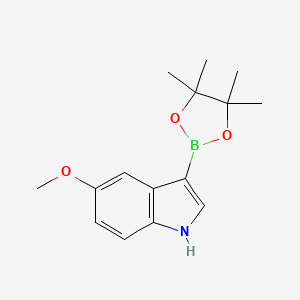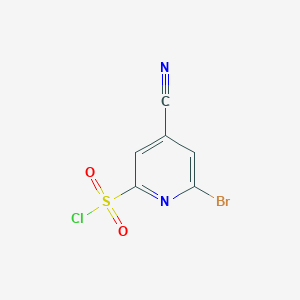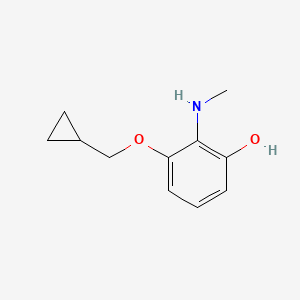
2-(2,6-Dibromopyridin-4-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromopyridin-4-YL)ethanamine is an organic compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanamine group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromopyridin-4-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-aminopyridine to yield 2,6-dibromo-4-aminopyridine, which is then reacted with ethylene oxide to form this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the bromination and subsequent amination steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromopyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced amines, respectively .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromopyridin-4-YL)ethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and ethanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-pyridinamine: Similar in structure but lacks the ethanamine group.
2,6-Dibromo-4-hydroxymethylpyridine: Contains a hydroxymethyl group instead of an ethanamine group.
Uniqueness
2-(2,6-Dibromopyridin-4-YL)ethanamine is unique due to the presence of both bromine atoms and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C7H8Br2N2 |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
2-(2,6-dibromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
InChI-Schlüssel |
ORLDWNAIVQPMBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Br)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


